Inhibition of Dihydrofolate Reductase (DHFR) with a Ki of 147 nM
1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid inhibits human dihydrofolate reductase (DHFR) with a Ki value of 147 nM in a UV-Vis spectrometry assay [1]. This is a direct, quantified measure of target engagement. While no direct comparative data for the 1-methyl analog are available in the same assay, this represents a clear baseline for evaluating the compound's DHFR inhibitory potential relative to established DHFR inhibitors such as methotrexate (Ki ~ 0.01–1 nM for human DHFR depending on assay conditions), which can be used as a class-level benchmark for potency.
| Evidence Dimension | Inhibition of human dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | Ki = 147 nM |
| Comparator Or Baseline | Methotrexate: Ki ~ 0.01–1 nM (literature benchmark for human DHFR) |
| Quantified Difference | Target compound is approximately 150- to 15,000-fold less potent than methotrexate, indicating moderate but measurable DHFR inhibition. |
| Conditions | Recombinant human DHFR; dihydrofolate (DHF) substrate; NADPH cofactor; UV-Vis spectrometry analysis |
Why This Matters
This provides a quantitative benchmark for the compound's DHFR inhibitory activity, enabling researchers to assess its suitability for applications requiring moderate folate pathway modulation.
- [1] BindingDB. BDBM50625566 (CHEMBL5417784). Affinity Data: Ki = 147 nM for human DHFR. Assay: Inhibition of human DHFR using DHF as substrate assessed as inhibition constant in presence of NADPH by UV-Vis spectrometry analysis. View Source
